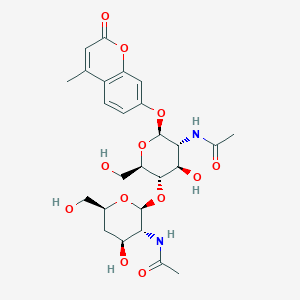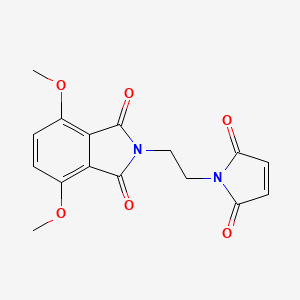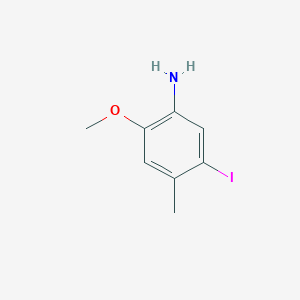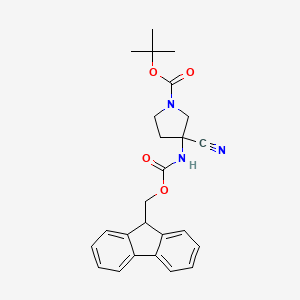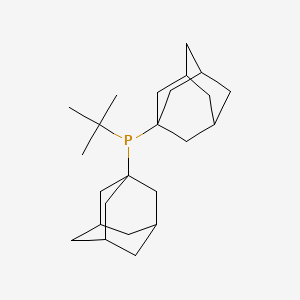
Di(adamantan-1-yl)(tert-butyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(adamantan-1-yl)(tert-butyl)phosphine is a phosphine ligand known for its bulky and electron-rich properties. This compound is highly effective in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions such as Heck and Suzuki coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(tert-butyl)phosphine typically involves the reaction of adamantyl lithium with tert-butylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Di(adamantan-1-yl)(tert-butyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the primary products.
Substitution: Metal-phosphine complexes are the major products formed.
Wissenschaftliche Forschungsanwendungen
Di(adamantan-1-yl)(tert-butyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Di(adamantan-1-yl)(tert-butyl)phosphine involves its ability to stabilize and activate metal centers in catalytic processes. The bulky and electron-rich nature of the ligand enhances its binding affinity to metal atoms, facilitating various catalytic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(1-adamantyl)-n-butylphosphine: Another bulky phosphine ligand with similar applications in catalysis.
Di-tert-butylchlorophosphine: Known for its use in cross-coupling reactions due to its flexible electronic and steric properties.
Uniqueness
Di(adamantan-1-yl)(tert-butyl)phosphine stands out due to its unique combination of steric bulk and electronic richness, making it highly effective in stabilizing metal centers and enhancing catalytic activity .
Eigenschaften
Molekularformel |
C24H39P |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
bis(1-adamantyl)-tert-butylphosphane |
InChI |
InChI=1S/C24H39P/c1-22(2,3)25(23-10-16-4-17(11-23)6-18(5-16)12-23)24-13-19-7-20(14-24)9-21(8-19)15-24/h16-21H,4-15H2,1-3H3 |
InChI-Schlüssel |
XJIXVSYABXKOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


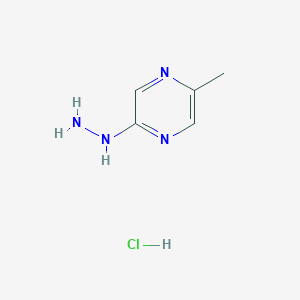
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
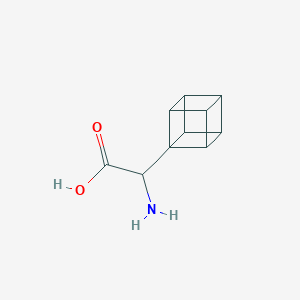
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
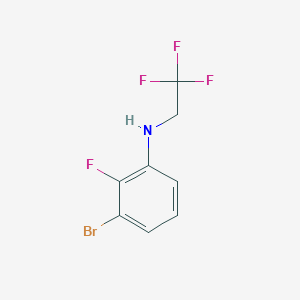
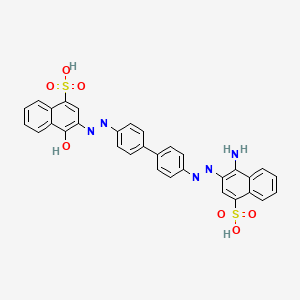
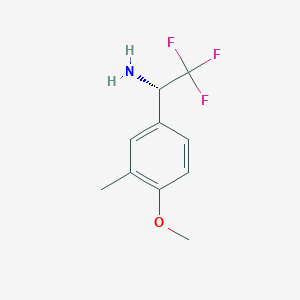
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
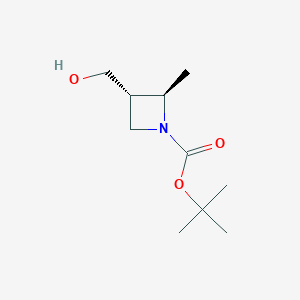
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
